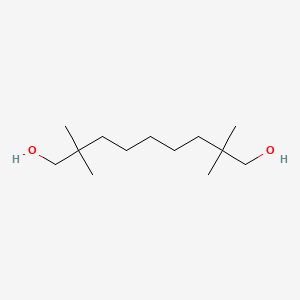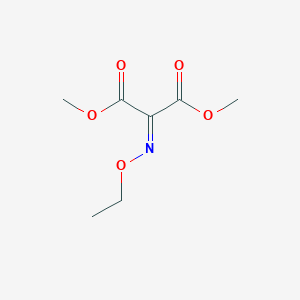
2,2,8,8-Tetramethyl-1,9-nonanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,8,8-Tetramethyl-1,9-nonanediol is a chemical compound with the molecular formula C13H28O2. It is also known as 2,2,8,8-tetramethylnonane-1,9-diol. This compound is characterized by its two hydroxyl groups (-OH) attached to a nonane backbone, with four methyl groups (-CH3) at the 2 and 8 positions. It has a molecular weight of 216.36 g/mol and a boiling point of 304°C at 760 mmHg .
Métodos De Preparación
2,2,8,8-Tetramethyl-1,9-nonanediol can be synthesized through various methods. One common synthetic route involves the reaction of 1,9-nonanediol with bromine in toluene to produce 1,9-dibromononane. This intermediate can then be further reacted with reagents such as Dess-Martin periodinane in dichloromethane to yield 1,9-nonanedial . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,2,8,8-Tetramethyl-1,9-nonanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like Dess-Martin periodinane.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common reagents and conditions used in these reactions include dichloromethane as a solvent, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 1,9-nonanedial, 1,9-dibromononane, and various substituted derivatives .
Aplicaciones Científicas De Investigación
2,2,8,8-Tetramethyl-1,9-nonanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of plasticizers, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 2,2,8,8-Tetramethyl-1,9-nonanediol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also interact with cell membranes, altering their fluidity and permeability .
Comparación Con Compuestos Similares
2,2,8,8-Tetramethyl-1,9-nonanediol can be compared with other similar compounds such as:
1,9-Nonanediol: Lacks the four methyl groups, resulting in different physical and chemical properties.
2,2,8,8-Tetramethyl-1,9-decanediol: Has an additional carbon in the backbone, affecting its reactivity and applications.
1,9-Decanediol: Similar structure but with a longer carbon chain, leading to different boiling points and solubility
These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.
Propiedades
Número CAS |
85018-58-2 |
|---|---|
Fórmula molecular |
C13H28O2 |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
2,2,8,8-tetramethylnonane-1,9-diol |
InChI |
InChI=1S/C13H28O2/c1-12(2,10-14)8-6-5-7-9-13(3,4)11-15/h14-15H,5-11H2,1-4H3 |
Clave InChI |
GMBAVFXBHYYKLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCCC(C)(C)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8651982.png)


![8-Azaspiro[5.7]tridecane](/img/structure/B8651993.png)




